4-amino-N-hydroxybutanamide hydrochloride
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Overview
Description
4-amino-N-hydroxybutanamide hydrochloride is a chemical compound with the molecular formula C4H11ClN2O2 and a molecular weight of 154.59 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-hydroxybutanamide hydrochloride typically involves the reaction of 4-aminobutyric acid with hydroxylamine hydrochloride under controlled conditions . The reaction is carried out in an aqueous medium, and the product is isolated by crystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-hydroxybutanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted amides, hydroxylamines, and oxo derivatives .
Scientific Research Applications
4-amino-N-hydroxybutanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 4-amino-N-hydroxybutanamide hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The hydroxylamine group is particularly reactive and can form covalent bonds with enzyme active sites, leading to inhibition or modification of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
4-aminobutyric acid: A precursor in the synthesis of 4-amino-N-hydroxybutanamide hydrochloride.
Hydroxylamine hydrochloride: Another precursor used in the synthesis.
N-hydroxybutanamide: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to its specific combination of amino and hydroxylamine functional groups, which confer distinct reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
26815-97-4 |
---|---|
Molecular Formula |
C4H11ClN2O2 |
Molecular Weight |
154.6 |
Purity |
95 |
Origin of Product |
United States |
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